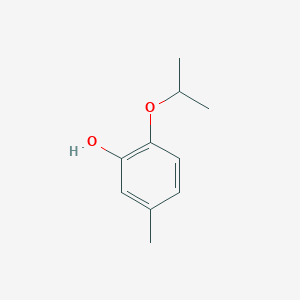
2-Isopropoxy-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropoxy-5-methylphenol, also known as thymol, is a natural monoterpenoid phenol derivative of p-cymene. It is found in the essential oils of thyme and other plants. This compound is known for its pleasant aromatic odor and strong antiseptic properties .
準備方法
Synthetic Routes and Reaction Conditions: 2-Isopropoxy-5-methylphenol can be synthesized through the alkylation of m-cresol with propene. The reaction involves the following steps :
Alkylation: m-Cresol reacts with propene in the presence of an acid catalyst to form 2-isopropyl-5-methylphenol.
Esterification: The resulting 2-isopropyl-5-methylphenol is then esterified with an alcohol, such as isopropanol, to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 2-Isopropoxy-5-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Nitrated, sulfonated, or halogenated phenolic compounds.
科学的研究の応用
2-Isopropoxy-5-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives
作用機序
2-Isopropoxy-5-methylphenol is similar to other phenolic compounds such as carvacrol and eugenol. it is unique in its specific structural configuration and the presence of the isopropoxy group, which imparts distinct chemical and biological properties .
類似化合物との比較
Carvacrol: Another monoterpenoid phenol with antimicrobial properties.
Eugenol: A phenolic compound found in clove oil, known for its analgesic and antiseptic properties.
生物活性
2-Isopropoxy-5-methylphenol, also known as a derivative of thymol, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by its molecular structure, which includes an isopropoxy group attached to a methyl-substituted phenolic ring. The synthesis typically involves the alkylation of 5-methylphenol with isopropyl alcohol under acidic or basic conditions, yielding the desired compound with high purity.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. The presence of hydroxyl groups in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
Anti-cancer Potential
Molecular docking studies have suggested that this compound may interact with cancer-related proteins, potentially inhibiting their function. For instance, similar compounds have shown promise in targeting breast cancer proteins, indicating a pathway for further exploration in cancer therapeutics .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could modulate receptors that play roles in inflammation and immune responses.
Case Studies and Research Findings
- Antimicrobial Activity Against MRSA : A comparative study on thymol derivatives found that certain analogs exhibited significant inhibition of MRSA biofilm formation and motility. While direct data on this compound is sparse, its structural analogs provide a basis for anticipating similar effects .
- Molecular Docking Studies : Computational studies have demonstrated that phenolic compounds can bind effectively to viral proteins such as those found in SARS-CoV-2. This suggests potential applications in antiviral drug development .
Data Table: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-cancer Potential |
|---|---|---|---|
| This compound | Potential (analogous) | Yes | Promising (via docking) |
| Thymol | Yes | Yes | Moderate |
| Chlorothymol | Yes | Moderate | Limited |
特性
IUPAC Name |
5-methyl-2-propan-2-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYVQMOHQBJUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














